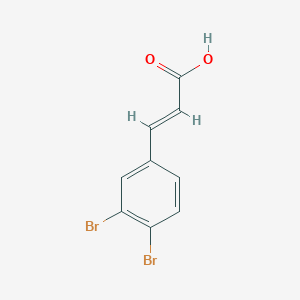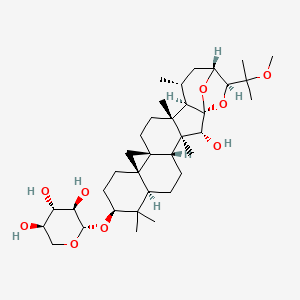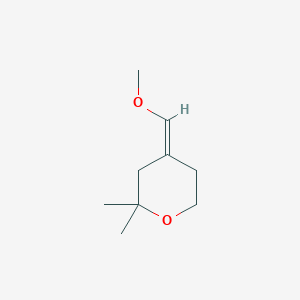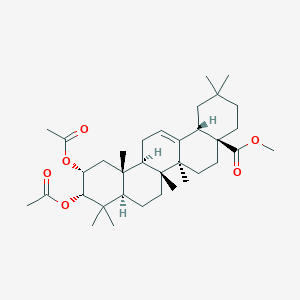![molecular formula C28H36Cl2N10Na3O13S3+3 B1515979 trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 82640-05-9](/img/structure/B1515979.png)
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol” is a complex organic molecule that features multiple functional groups, including sulfonic acids, triazines, and aminoethanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazine rings, sulfonation, and the introduction of amino and hydroxyethylamino groups. Typical reaction conditions might include:
Formation of Triazine Rings: This could involve the reaction of cyanuric chloride with appropriate amines under controlled temperature and pH conditions.
Sulfonation: Sulfonation reactions typically involve the use of sulfuric acid or chlorosulfonic acid.
Introduction of Amino and Hydroxyethylamino Groups: These steps might involve nucleophilic substitution reactions using appropriate amines and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors might be used.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups might be oxidized under strong oxidizing conditions.
Reduction: The triazine rings and amino groups could be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
In Chemistry: It might act as a catalyst or reactant in various chemical reactions.
In Biology: It could interact with specific enzymes or receptors, affecting biochemical pathways.
In Medicine: It might target specific cellular pathways or molecular targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Trisodium 2-aminoethanesulfonate: A simpler compound with similar functional groups.
4-Chloro-6-methoxy-1,3,5-triazine: A related triazine derivative.
2-(2-Hydroxyethylamino)ethanol: A compound with similar amino and hydroxyethyl groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
Propiedades
Número CAS |
82640-05-9 |
|---|---|
Fórmula molecular |
C28H36Cl2N10Na3O13S3+3 |
Peso molecular |
956.7 g/mol |
Nombre IUPAC |
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H18Cl2N8O8S2.C4H11NO2.C2H7NO3S.3Na/c1-39-21-29-17(23)27-19(31-21)25-13-7-5-11(15(9-13)41(33,34)35)3-4-12-6-8-14(10-16(12)42(36,37)38)26-20-28-18(24)30-22(32-20)40-2;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-10H,1-2H3,(H,33,34,35)(H,36,37,38)(H,25,27,29,31)(H,26,28,30,32);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/b4-3+;;;;; |
Clave InChI |
JEVFFLSRAYZXTR-XIOYJQOGSA-N |
SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
SMILES isomérico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
| 82640-05-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1515909.png)
![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)
![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)


![2-Amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(1S,2R,4R,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid](/img/structure/B1515943.png)



![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)



![(3aR,7aS)-rel-2-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a(3H)-dicarboxylate](/img/structure/B1516019.png)
